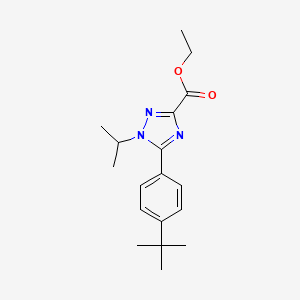

Ethyl 5-(4-(tert-butyl)phenyl)-1-isopropyl-1H-1,2,4-triazole-3-carboxylate

Description

Ethyl 5-(4-(tert-butyl)phenyl)-1-isopropyl-1H-1,2,4-triazole-3-carboxylate (CAS 2573850-23-2) is a 1,2,4-triazole derivative with a molecular formula of C₁₈H₂₅N₃O₂ and a molar mass of 315.41 g/mol. Key features include:

- Substituents: A bulky 4-(tert-butyl)phenyl group at position 5 and an isopropyl group at position 1 of the triazole ring.

- Physical Properties: Predicted density of 1.08 g/cm³, boiling point of 443.8°C, and pKa of 0.37, indicating moderate acidity .

- Synthesis: Prepared via refluxing N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF), a method noted for higher yields and shorter reaction times compared to thermal procedures .

Properties

IUPAC Name |

ethyl 5-(4-tert-butylphenyl)-1-propan-2-yl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c1-7-23-17(22)15-19-16(21(20-15)12(2)3)13-8-10-14(11-9-13)18(4,5)6/h8-12H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROLJNAZEAZHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C2=CC=C(C=C2)C(C)(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 5-(4-(tert-butyl)phenyl)-1-isopropyl-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

Introduction of Substituents: The tert-butyl group is introduced via Friedel-Crafts alkylation, while the isopropyl group can be added through alkylation reactions using appropriate alkyl halides.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

Ethyl 5-(4-(tert-butyl)phenyl)-1-isopropyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-(4-(tert-butyl)phenyl)-1-isopropyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent due to the biological activity of triazole derivatives.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: It may be explored as a potential pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Biological Research: The compound can be used as a tool to study enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(tert-butyl)phenyl)-1-isopropyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Observations :

Physicochemical and Crystallographic Properties

- Boiling Point : The target compound’s high boiling point (443.8°C) reflects stronger van der Waals forces due to its bulky substituents compared to simpler analogs like ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (boiling point ~300–350°C estimated) .

- Crystal Packing: Bulky tert-butyl groups may disrupt hydrogen-bonding networks observed in analogs like 4-[4-(dimethylamino)phenyl]-5-(2,4-dimethyl-thiazol-5-yl)-1,2,4-triazole-3-thione, where N–H···S interactions dominate .

- Solubility : The tert-butyl group likely reduces aqueous solubility compared to polar derivatives (e.g., sulfonamide-containing triazoles in ) .

Biological Activity

Ethyl 5-(4-(tert-butyl)phenyl)-1-isopropyl-1H-1,2,4-triazole-3-carboxylate is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. The molecular formula is , with a molecular weight of approximately 342.44 g/mol. Its structure includes a carboxylate ester functional group and is characterized by the presence of both tert-butyl and isopropyl groups, which enhance its lipophilicity and may influence its biological interactions.

Antifungal and Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety are known for their antifungal properties. This compound has shown potential in inhibiting the growth of various fungal pathogens by interfering with sterol biosynthesis pathways. This mechanism is similar to that of other triazole derivatives used in antifungal therapies.

| Compound | Biological Activity |

|---|---|

| This compound | Antifungal |

| Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | Antifungal |

| N-tert-butyl-3-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-carboxamide | Antimicrobial |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The triazole ring structure allows for interaction with enzymes involved in the biosynthesis of ergosterol in fungi. By inhibiting these enzymes, the compound disrupts fungal cell membrane integrity.

- Lipophilicity : The presence of bulky groups like tert-butyl and isopropyl increases lipophilicity, potentially enhancing cell membrane penetration and bioavailability.

Case Studies and Research Findings

Research has indicated that triazole derivatives exhibit varying degrees of potency against different pathogens. For instance:

- A study demonstrated that triazole compounds could effectively inhibit the growth of Candida albicans, a common fungal pathogen. This compound was evaluated alongside other triazoles and showed comparable efficacy in vitro.

- Another investigation focused on the compound's activity against bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated that while it exhibited some antimicrobial properties, further optimization might be necessary to enhance its effectiveness against specific bacterial targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.